molecular formula C18H36N2O9 B8132978 Bis-(n-Boc-aminoxy)-peg3 CAS No. 1807518-66-6

Bis-(n-Boc-aminoxy)-peg3

Cat. No.: B8132978
CAS No.: 1807518-66-6
M. Wt: 424.5 g/mol
InChI Key: CMVNGBHOXBWGFZ-UHFFFAOYSA-N
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Description

Bis-(n-Boc-aminoxy)-peg3 is a compound that features a polyethylene glycol (PEG) backbone with two n-Boc-aminoxy groups attached. This compound is often used in various chemical and biological applications due to its unique properties, such as its ability to form stable linkages and its solubility in both aqueous and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(n-Boc-aminoxy)-peg3 typically involves the coupling of n-Boc-aminoxy groups to a PEG backbone. One common method involves the reaction of n-Boc-aminoxy acetic acid with a PEG derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The process typically involves continuous monitoring and control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Bis-(n-Boc-aminoxy)-peg3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-(n-Boc-aminoxy)-peg3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling and detection purposes.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Bis-(n-Boc-aminoxy)-peg3 exerts its effects is primarily through the formation of stable linkages between the aminoxy groups and other functional groups. The aminoxy groups can react with carbonyl compounds to form oxime linkages, which are stable under physiological conditions. This property makes this compound a valuable tool in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-Aminooxy-PEG2-CH2COOH
  • N-Boc-Aminooxy-PEG8-acid

Comparison

Compared to other similar compounds, Bis-(n-Boc-aminoxy)-peg3 offers a balance between solubility and reactivity due to its PEG3 backbone. This makes it more versatile for applications requiring both aqueous and organic solubility. Additionally, the presence of two n-Boc-aminoxy groups allows for multiple functionalizations, enhancing its utility in complex synthetic and biological processes .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O9/c1-17(2,3)28-15(21)19-26-13-11-24-9-7-23-8-10-25-12-14-27-20-16(22)29-18(4,5)6/h7-14H2,1-6H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVNGBHOXBWGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCONC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901124919
Record name 3,6,9,12,15-Pentaoxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-66-6
Record name 3,6,9,12,15-Pentaoxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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